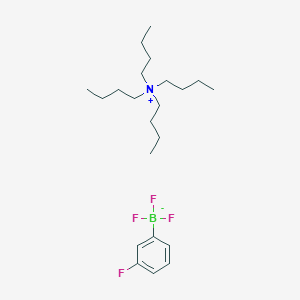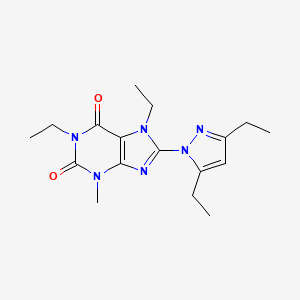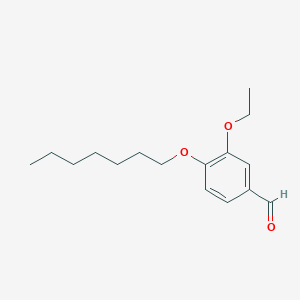
Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide, also known as tetrabutylammonium trifluoro(3-fluorophenyl)borate, is a chemical compound with the molecular formula C16H36N.C6H4BF4. This compound is characterized by its unique structure, which includes a tetrabutylazanium cation and a trifluoro(3-fluorophenyl)boranuide anion. It is primarily used in organic synthesis and various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide typically involves the reaction of tetrabutylammonium hydroxide with trifluoroborane in the presence of 3-fluorophenylboronic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.
化学反応の分析
Types of Reactions: Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide or potassium iodide.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable in different chemical industries.
科学的研究の応用
Chemistry: In organic chemistry, tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is used as a reagent for the synthesis of fluorinated compounds. Its unique structure allows for selective reactions that are difficult to achieve with other reagents.
Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated drugs and imaging agents.
Medicine: In the medical field, this compound is used in the synthesis of fluorinated pharmaceuticals. These compounds have unique properties that make them suitable for various therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of fluorinated polymers and other materials that require high thermal stability and chemical resistance.
作用機序
The mechanism by which tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a fluorinating agent, introducing fluorine atoms into organic molecules. This process is crucial for the synthesis of fluorinated compounds, which have unique properties and applications.
類似化合物との比較
Tetrabutylammonium fluoride: This compound is similar in structure but lacks the fluorophenyl group.
Trifluoroborate salts: These compounds have similar anionic components but differ in their cationic parts.
Uniqueness: Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is unique due to its combination of a tetrabutylazanium cation and a trifluoro(3-fluorophenyl)boranuide anion. This combination provides specific reactivity and selectivity that are not found in other similar compounds.
特性
IUPAC Name |
tetrabutylazanium;trifluoro-(3-fluorophenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZJDQYJSRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2411898.png)
![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)

![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2411902.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)


![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2411907.png)
![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)

![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)

![2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B2411918.png)
